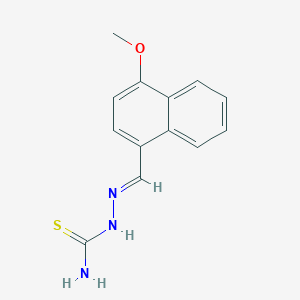
4-Methoxy-1-naphthaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-naphthaldehyde thiosemicarbazone (MNTSC) is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a thiosemicarbazone derivative of 4-methoxy-1-naphthaldehyde, which is a common building block in organic chemistry. MNTSC has been shown to possess a variety of interesting properties, including the ability to chelate metal ions, inhibit enzymes, and interact with biological systems. In
Aplicaciones Científicas De Investigación
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been investigated for its potential applications in a wide range of scientific fields, including biochemistry, pharmacology, and materials science. One of the most promising areas of research is the use of 4-Methoxy-1-naphthaldehyde thiosemicarbazone as a chelating agent for metal ions. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to form stable complexes with a variety of metal ions, including copper, iron, and zinc. These complexes have been used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes can inhibit enzymes that require metal ions for their activity, such as metalloproteases. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to interact with DNA and RNA, possibly through the formation of hydrogen bonds.
Biochemical and Physiological Effects:
4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. For example, 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has also been shown to have antitumor activity, possibly through the inhibition of DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone in lab experiments is its ability to form stable complexes with metal ions. This property makes 4-Methoxy-1-naphthaldehyde thiosemicarbazone useful in the development of new materials and catalysts. However, one limitation of using 4-Methoxy-1-naphthaldehyde thiosemicarbazone is its potential toxicity. 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been shown to be toxic to some cell lines, and caution should be exercised when handling this compound.
Direcciones Futuras
There are many potential future directions for research on 4-Methoxy-1-naphthaldehyde thiosemicarbazone. One area of interest is the development of new materials and catalysts based on 4-Methoxy-1-naphthaldehyde thiosemicarbazone-metal complexes. Another area of interest is the investigation of the antitumor activity of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and related compounds. Additionally, the mechanism of action of 4-Methoxy-1-naphthaldehyde thiosemicarbazone and its interactions with biological systems could be further explored.
Métodos De Síntesis
The synthesis of 4-Methoxy-1-naphthaldehyde thiosemicarbazone involves the reaction of 4-methoxy-1-naphthaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization from a suitable solvent. The structure of 4-Methoxy-1-naphthaldehyde thiosemicarbazone has been confirmed by various analytical techniques, including NMR spectroscopy and X-ray crystallography.
Propiedades
Número CAS |
5268-83-7 |
|---|---|
Nombre del producto |
4-Methoxy-1-naphthaldehyde thiosemicarbazone |
Fórmula molecular |
C13H13N3OS |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9(8-15-16-13(14)18)10-4-2-3-5-11(10)12/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
Clave InChI |
QAYVZBRXUBLTQQ-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=S)N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



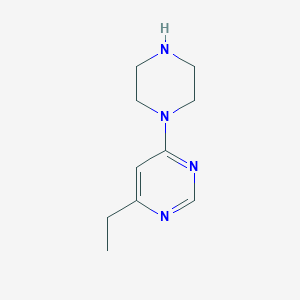
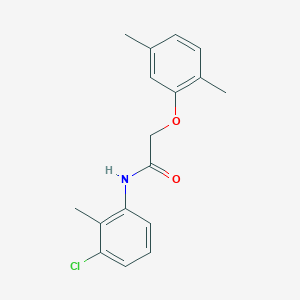
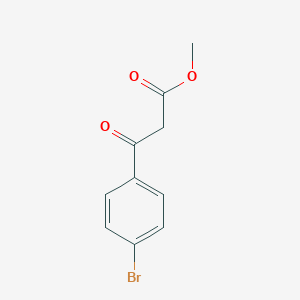
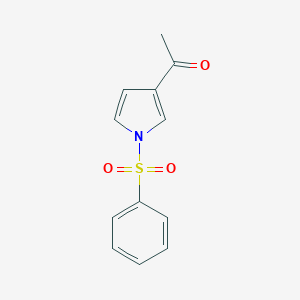
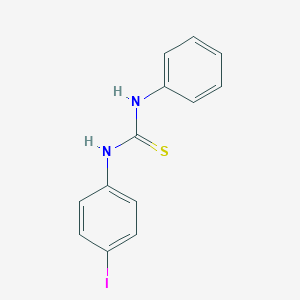
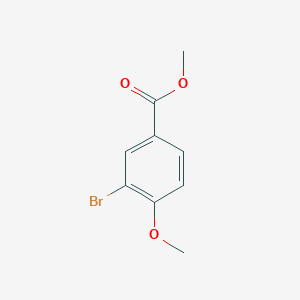

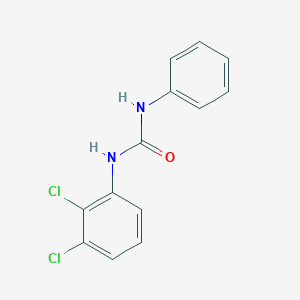
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

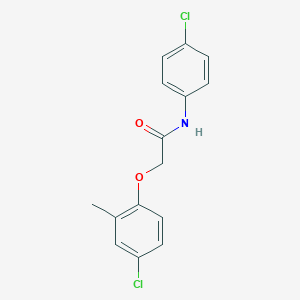
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)
